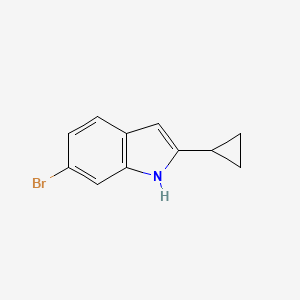![molecular formula C13H14N2O B6618863 [5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine CAS No. 1368651-14-2](/img/structure/B6618863.png)
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine (hereafter referred to as 5-HIOA) is an organic compound that has been studied for its potential applications in medicine and scientific research. 5-HIOA is a heterocyclic amine with a five-membered ring structure, consisting of one nitrogen atom and four carbon atoms. It is a derivative of indene and is closely related to other compounds such as indomethacin, indole and indazole. 5-HIOA has been studied for its various properties, such as its ability to act as a ligand for various receptors and enzymes, and its potential applications in cancer treatment.
作用機序
The mechanism of action of 5-HIOA is not fully understood. It is believed that 5-HIOA is able to act as a ligand for various receptors and enzymes, allowing it to interact with and modify their activity. For example, 5-HIOA has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, 5-HIOA has been found to bind to various receptors, such as the serotonin receptor and the histamine receptor, and has been found to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-HIOA are not fully understood. It has been found to interact with various enzymes and receptors, and to modify their activity. In addition, 5-HIOA has been found to possess anti-tumor properties, and has been studied for its potential use in cancer treatment. However, further research is needed to fully understand the biochemical and physiological effects of 5-HIOA.
実験室実験の利点と制限
5-HIOA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it an attractive option for researchers. In addition, 5-HIOA has been found to interact with various enzymes and receptors, and to modify their activity, making it a useful tool for studying the mechanism of action of various drugs and compounds. However, 5-HIOA is also limited in its applications, as its effects are not fully understood.
将来の方向性
There are several potential future directions for the research and development of 5-HIOA. One potential direction is to further study the biochemical and physiological effects of 5-HIOA, in order to better understand its mechanism of action. In addition, further research could be done to explore the potential applications of 5-HIOA in cancer treatment and other therapeutic areas. Finally, further research could be done to explore the potential of 5-HIOA as a ligand for various receptors and enzymes, and its potential to modify their activity.
合成法
5-HIOA can be synthesized from a variety of starting materials, including indene, indole, indazole, and other related compounds. The most common method of synthesis involves the reaction of indene with an appropriate acid in the presence of a base catalyst. This reaction results in the formation of a 5-HIOA intermediate, which can then be further reacted with other reagents to form the desired compound. Other methods of synthesis include the use of organometallic reagents, such as palladium or copper, to catalyze the reaction of indene with other compounds.
科学的研究の応用
5-HIOA has been studied for its potential applications in scientific research. It has been found to act as a ligand for various receptors and enzymes, and has been used to study the mechanism of action of various drugs and compounds. 5-HIOA has also been studied for its potential use in cancer treatment, as it has been found to possess anti-tumor properties. In addition, 5-HIOA has been used to study the metabolism of various compounds and the role of enzymes in drug metabolism.
特性
IUPAC Name |
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-12-7-13(16-15-12)11-5-4-9-2-1-3-10(9)6-11/h4-7H,1-3,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDMRYVCKVZKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC(=NO3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)





![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)
